molecular formula C14H10Cl2N5O4+ B1595532 4-(2,6-Dichloro-4-nitrophenylazo)-2,5-dimethoxybenzenediazonium chloride CAS No. 6709-58-6

4-(2,6-Dichloro-4-nitrophenylazo)-2,5-dimethoxybenzenediazonium chloride

Cat. No. B1595532
CAS RN: 6709-58-6
M. Wt: 383.2 g/mol
InChI Key: VTOWZOJOEIGNGU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Phase Transfer Catalysis

Research by Ellwood, Griffiths, and Gregory (1980) explored the acceleration of azo coupling reactions, such as those involving 4-nitrobenzenediazonium chloride, through phase transfer catalysis. This process utilizes a two-phase water-dichloromethane system with sodium 4-dodecylbenzenesulphonate as a transfer catalyst for the diazonium ion, highlighting the potential of 4-(2,6-Dichloro-4-nitrophenylazo)-2,5-dimethoxybenzenediazonium chloride in facilitating electrophilic substitution reactions in aqueous media (Ellwood et al., 1980).

Functional Polymers

Xi, Basset, and Vogl (1984) synthesized new compounds by reacting resorcinol or phloroglucinol with 4-methoxy-2-nitrobenzenediazonium chloride, leading to the formation of methoxy- and hydroxy- derivatives of resorcinols and phloroglucinols. These derivatives exhibited significant UV absorbance, indicating the role of diazonium compounds in creating functional polymers with specific optical properties (Xi et al., 1984).

Electrophilic Substitution in Indoles

Jackson, Prasitpan, Shannon, and Tinker (1987) investigated the electrophilic substitution reactions between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate, resulting in the formation of 3-p-nitrophenylazoindoles. Their research provides insight into the reactivity of diazonium salts in creating azo-coupled compounds with indoles, offering potential applications in the synthesis of organic compounds with specific structural and electronic properties (Jackson et al., 1987).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N5O4/c1-24-12-6-11(13(25-2)5-10(12)18-17)19-20-14-8(15)3-7(21(22)23)4-9(14)16/h3-6H,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOWZOJOEIGNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)OC)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N5O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866991, DTXSID501043731
Record name C.I. Azoic Diazo Component 51
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dichloro-4-nitrophenylazo)-2,5-dimethoxybenzenediazonium chloride

CAS RN

6709-58-6
Record name 4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6709-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6-Dichloro-4-nitrophenylazo)-2,5-dimethoxybenzenediazonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006709586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Azoic Diazo Component 51
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,6-dichloro-4-nitrophenylazo)-2,5-dimethoxybenzenediazonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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